molecular formula C6H6BrF3N2 B6164011 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 2054953-75-0

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B6164011
CAS No.: 2054953-75-0
M. Wt: 243
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a trifluoroethyl group at the first position of the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane)

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)

Major Products Formed

    Substitution: 4-substituted-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoles

    Oxidation: 5-formyl-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, 5-carboxy-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

    Reduction: Dihydro-4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Scientific Research Applications

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the bromine atom, affecting its substitution reactions and potential biological activity.

    4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, influencing its oxidation and reduction reactions.

Uniqueness

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the bromine atom, methyl group, and trifluoroethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various scientific research applications.

Properties

CAS No.

2054953-75-0

Molecular Formula

C6H6BrF3N2

Molecular Weight

243

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.